molecular formula C11H7NS B13719899 5-Ethynyl-2-phenylthiazole

5-Ethynyl-2-phenylthiazole

Cat. No.: B13719899
M. Wt: 185.25 g/mol
InChI Key: LPVFKFBYRZUKGA-UHFFFAOYSA-N
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Description

5-Ethynyl-2-phenylthiazole is a heterocyclic organic compound that features a thiazole ring substituted with an ethynyl group at the 5-position and a phenyl group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-phenylthiazole typically involves the reaction of a thiazole aldehyde with the Ohira-Bestmann reagent . This method allows for the introduction of the ethynyl group at the 5-position of the thiazole ring. The reaction conditions generally involve the use of a base and an appropriate solvent to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-phenylthiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The thiazole ring can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: The ethynyl group can participate in cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and the nature of the substituents on the thiazole ring.

Major Products Formed

The major products formed from these reactions include various substituted thiazoles, which can have different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-phenylthiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target molecules, enhancing the compound’s efficacy. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Ethynyl-2-phenylthiazole include other thiazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the ethynyl group at the 5-position. This unique structural feature allows it to participate in specific chemical reactions, such as cycloaddition, that are not possible with other thiazole derivatives. Additionally, the combination of the ethynyl and phenyl groups enhances its biological activity, making it a valuable compound in various scientific research applications .

Properties

Molecular Formula

C11H7NS

Molecular Weight

185.25 g/mol

IUPAC Name

5-ethynyl-2-phenyl-1,3-thiazole

InChI

InChI=1S/C11H7NS/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h1,3-8H

InChI Key

LPVFKFBYRZUKGA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C(S1)C2=CC=CC=C2

Origin of Product

United States

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